3-(Thiophen-3-yl)piperidine
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Overview
Description
3-(Thiophen-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a thiophene ring at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)piperidine typically involves the reaction of thiophene derivatives with piperidine under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where a thiophene halide reacts with piperidine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or DMF (dimethylformamide) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidines and thiophenes .
Scientific Research Applications
3-(Thiophen-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Piperidine: A six-membered ring containing nitrogen.
Thiophene-piperidine derivatives: Compounds with different substitution patterns on the thiophene or piperidine rings.
Uniqueness
3-(Thiophen-3-yl)piperidine is unique due to the specific substitution pattern that combines the properties of both thiophene and piperidine. This combination enhances its potential biological activities and makes it a versatile building block for the synthesis of various pharmacologically active compounds .
Properties
Molecular Formula |
C9H13NS |
---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
3-thiophen-3-ylpiperidine |
InChI |
InChI=1S/C9H13NS/c1-2-8(6-10-4-1)9-3-5-11-7-9/h3,5,7-8,10H,1-2,4,6H2 |
InChI Key |
UREQZWMDVYHYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CSC=C2 |
Origin of Product |
United States |
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